molecular formula C17H14Cl2N4O2 B12218210 N-(3,4-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

N-(3,4-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B12218210
M. Wt: 377.2 g/mol
InChI Key: IGKPSYGOGKUBJX-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3,4-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Agricultural Chemistry: The compound is explored for its potential use as a pesticide or herbicide.

    Materials Science: It is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • This compound

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both dichlorophenyl and methoxyphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H14Cl2N4O2

Molecular Weight

377.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C17H14Cl2N4O2/c1-10-16(17(24)20-11-6-7-14(18)15(19)8-11)21-22-23(10)12-4-3-5-13(9-12)25-2/h3-9H,1-2H3,(H,20,24)

InChI Key

IGKPSYGOGKUBJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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